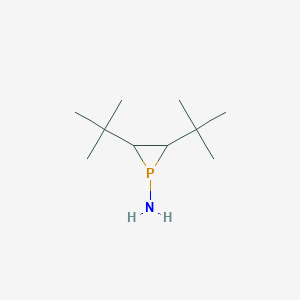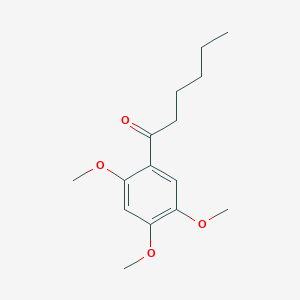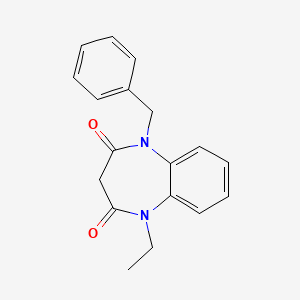
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyethyl group, a cyano group, and an octylamino group attached to a hexenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxyethyl cyanoacetate with octylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to maximize the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted hexenoates or cyano derivatives.
Scientific Research Applications
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the octylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl 2-cyano-2-propenoate: A similar compound with a propenoate backbone instead of a hexenoate backbone.
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate: Another related compound with different substituents on the acrylate backbone.
Uniqueness
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91235-25-5 |
|---|---|
Molecular Formula |
C19H34N2O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate |
InChI |
InChI=1S/C19H34N2O3/c1-4-7-8-9-10-11-13-21-18(12-5-2)17(16-20)19(22)24-15-14-23-6-3/h21H,4-15H2,1-3H3 |
InChI Key |
OANVZFCAUXIGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=C(C#N)C(=O)OCCOCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)


![1-[(6-Bromohexyl)sulfanyl]-4-nitrobenzene](/img/structure/B14372622.png)

![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
![1-[3-(Pyridin-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14372643.png)

![3-[[Benzyl(methyl)amino]methyl]phenol;hydrochloride](/img/structure/B14372647.png)
![4-[3-(4-Hydroxyphenyl)sulfanylpropylsulfanyl]phenol](/img/structure/B14372655.png)

![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
